1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane

CAS No.: 243128-39-4

Cat. No.: VC7910091

Molecular Formula: C8H6F11IO

Molecular Weight: 454.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 243128-39-4 |

|---|---|

| Molecular Formula | C8H6F11IO |

| Molecular Weight | 454.02 g/mol |

| IUPAC Name | 1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodopentane |

| Standard InChI | InChI=1S/C8H6F11IO/c1-3(20)2-4(9,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h3H,2H2,1H3 |

| Standard InChI Key | BQEKWBVYUIERMQ-UHFFFAOYSA-N |

| SMILES | CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I |

| Canonical SMILES | CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I |

Introduction

Chemical Structure and Properties

Molecular Composition and Stereochemistry

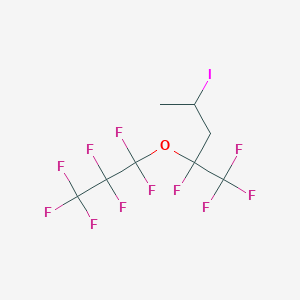

The compound’s molecular structure is defined by the following key features:

-

Pentane backbone: A five-carbon chain with substitutions at positions 1, 2, and 4.

-

Tetrafluoro modification: Four fluorine atoms at positions 1,1,1,2.

-

Heptafluoropropoxy group: A -O-C₃F₇ moiety attached to position 2.

-

Iodo substitution: An iodine atom at position 4.

| Property | Value |

|---|---|

| Molecular formula | C₈H₆F₁₁IO |

| Average mass | 454.017 g/mol |

| Monoisotopic mass | 453.928773 g/mol |

| ChemSpider ID | 2056994 |

| CAS RN | 243128-39-4 |

| Defined stereocenters | 0 of 2 |

The absence of defined stereocenters simplifies its stereochemical profile, suggesting a single conformational isomer under standard conditions . The heptafluoropropoxy group introduces significant electronegativity, while the iodine atom provides potential sites for nucleophilic substitution reactions.

Spectral and Physical Characteristics

While experimental data on spectral properties (e.g., NMR, IR) are unavailable in the cited sources, the compound’s fluorine and iodine content implies distinctive spectral signatures:

-

¹⁹F NMR: Expected resonances between -70 ppm (CF₃ groups) and -120 ppm (CF₂ groups).

-

¹H NMR: Protons on the pentane backbone would appear upfield due to electron-withdrawing fluorine atoms.

-

Mass spectrometry: A molecular ion peak at m/z 454 with fragmentation patterns indicative of C-F and C-I bond cleavage.

The high fluorine content likely confers thermal stability and chemical inertness, common traits in fluorinated compounds .

Synthesis and Manufacturing Pathways

-

Electrochemical fluorination: Reaction of iodopentane precursors with fluorine gas in the presence of hydrofluoric acid.

-

Nucleophilic substitution: Displacement of leaving groups (e.g., bromide) on fluorinated intermediates using heptafluoropropoxide anions.

-

Grignard reactions: Coupling fluorinated organomagnesium reagents with iodinated electrophiles.

The iodine atom at position 4 may serve as a synthetic handle for further functionalization, enabling the production of derivatives for specialized applications .

Applications and Industrial Relevance

Fluorinated compounds with iodine substituents find use in:

-

Electronics manufacturing: As dielectric fluids or etching agents in semiconductor production.

-

Pharmaceuticals: Iodinated fluorocarbons are explored as contrast agents or drug delivery vehicles.

-

Polymer science: As monomers for fluoropolymers with enhanced chemical resistance.

The heptafluoropropoxy group’s steric bulk and electron-deficient nature could make this compound valuable in:

-

Surfactant design: For firefighting foams or coatings with low surface tension.

-

Catalysis: As a Lewis acid promoter in organofluorine synthesis.

Despite these potential uses, no direct industrial applications are reported in the available sources, highlighting a critical research gap .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume